{Imidazo[1,2-a]pyridin-5-yl}boronic acid
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Overview
Description
{Imidazo[1,2-a]pyridin-5-yl}boronic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent borylation . The reaction conditions often involve the use of transition metal catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of {Imidazo[1,2-a]pyridin-5-yl}boronic acid may involve scalable synthetic routes such as multicomponent reactions or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
{Imidazo[1,2-a]pyridin-5-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyridine derivatives, boronic esters, and borates, which have applications in medicinal chemistry and material science .
Scientific Research Applications
{Imidazo[1,2-a]pyridin-5-yl}boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {Imidazo[1,2-a]pyridin-5-yl}boronic acid involves its ability to interact with various molecular targets, including enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . Additionally, the imidazo-pyridine core can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the boronic acid group but shares the imidazo-pyridine core structure.
Imidazo[1,2-a]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another fused ring system with different ring fusion positions.
Uniqueness
{Imidazo[1,2-a]pyridin-5-yl}boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H7BN2O2 |
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Molecular Weight |
161.96 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-5-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5,11-12H |
InChI Key |
RKVOZTHVSPRWGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC2=NC=CN12)(O)O |
Origin of Product |
United States |
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